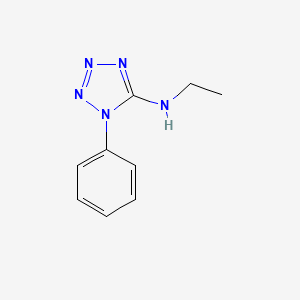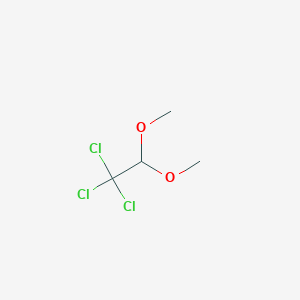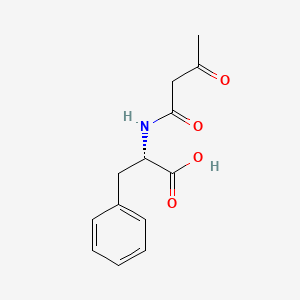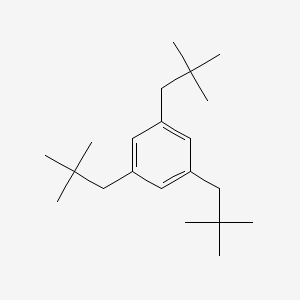
1,3,5-Tri-neopentylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tri-neopentylbenzene is an organic compound with the molecular formula C21H36. It is a derivative of benzene where three hydrogen atoms are replaced by neopentyl groups. This compound is known for its bulky substituents, which can influence its chemical reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tri-neopentylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts alkylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1,3,5-Tri-neopentylbenzene can undergo various chemical reactions, including:
Oxidation: The neopentyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target any functional groups present on the neopentyl substituents.
Substitution: Electrophilic aromatic substitution reactions can occur, although the bulky neopentyl groups may hinder these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Neopentyl alcohols, neopentyl aldehydes, or neopentyl carboxylic acids.
Reduction: Reduced forms of any functional groups present on the neopentyl substituents.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,3,5-Tri-neopentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its bulky substituents can influence the steric environment in reactions, making it useful in studying steric effects.
Biology: While specific biological applications are limited, derivatives of this compound could be explored for their potential biological activity.
Industry: Used in the production of specialty chemicals and materials where bulky substituents are required to achieve specific properties.
作用機序
The mechanism of action of 1,3,5-Tri-neopentylbenzene largely depends on the specific reactions it undergoes. The bulky neopentyl groups can influence the reactivity of the benzene ring by providing steric hindrance, which can affect the approach of reactants and the stability of intermediates. This steric effect can be leveraged to control reaction pathways and selectivity.
類似化合物との比較
Similar Compounds
1,3,5-Tri-tert-butylbenzene: Similar in structure but with tert-butyl groups instead of neopentyl groups.
1,3,5-Triethylbenzene: Contains ethyl groups instead of neopentyl groups.
1,3,5-Triisopropylbenzene: Contains isopropyl groups instead of neopentyl groups.
Uniqueness
1,3,5-Tri-neopentylbenzene is unique due to the presence of neopentyl groups, which are larger and more sterically demanding than tert-butyl, ethyl, or isopropyl groups. This increased steric bulk can significantly influence the compound’s reactivity and the outcome of chemical reactions.
特性
CAS番号 |
21411-39-2 |
|---|---|
分子式 |
C21H36 |
分子量 |
288.5 g/mol |
IUPAC名 |
1,3,5-tris(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C21H36/c1-19(2,3)13-16-10-17(14-20(4,5)6)12-18(11-16)15-21(7,8)9/h10-12H,13-15H2,1-9H3 |
InChIキー |
ZWSGJJOEFPCZLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=CC(=CC(=C1)CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


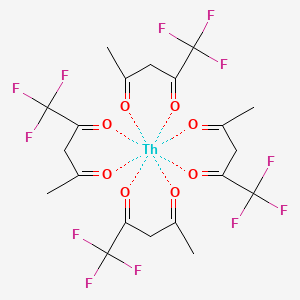
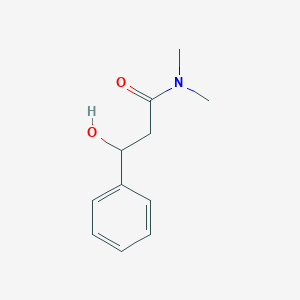
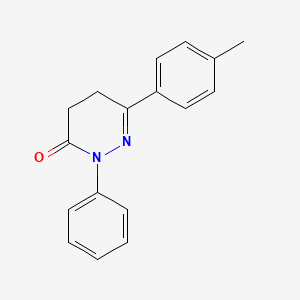
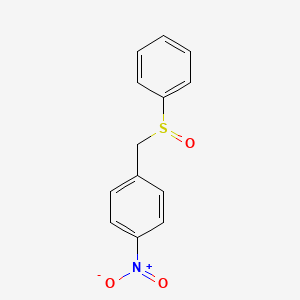
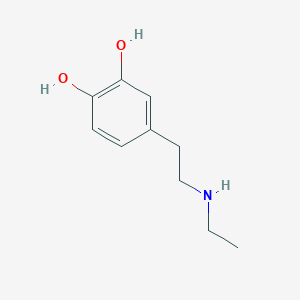

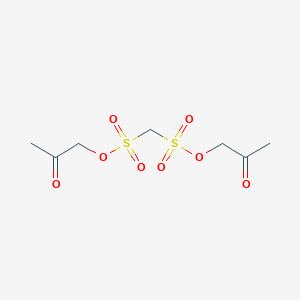
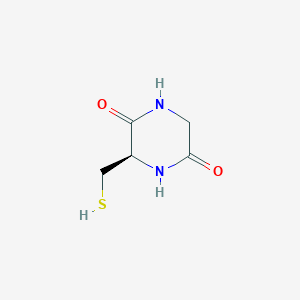
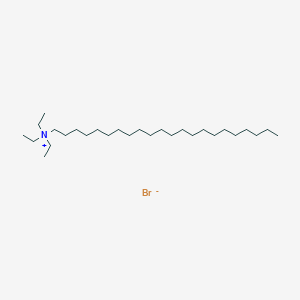
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

